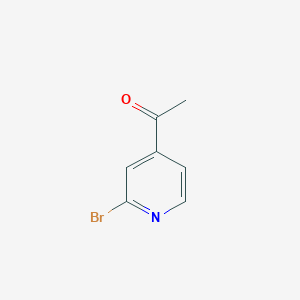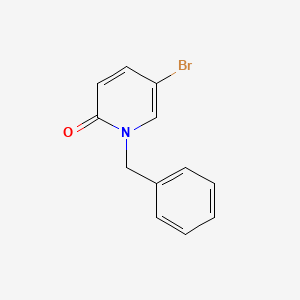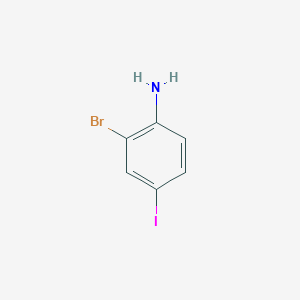
3,6-Bis(trifluoromethyl)benzene-1,2-diamine
Overview
Description
Scientific Research Applications
Synthesis of Diaminobenzene Derivatives
Field
Organic Chemistry
Application
Diaminobenzene derivatives, such as “3,6-Bis(trifluoromethyl)benzene-1,2-diamine”, are widely known and have found innumerable applications . They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Method
A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
Results
The structures of the newly synthesized compounds were fully characterized .
Synthesis of Bis(trifluoroacetoxy)iodo]perfluoroalkanes
Application
1-Iodo-3,5-bis(trifluoromethyl)benzene may be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
Method
The specific method of synthesis is not provided in the source, but it typically involves a reaction between 1-Iodo-3,5-bis(trifluoromethyl)benzene and a suitable reagent to form the desired product .
Results
The result is the formation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
Synthesis of Triphenylamine-based Diamines
Field
Polymer Chemistry
Application
Triphenylamine-based diamines are important and versatile monomers for the synthesis of aromatic polyamides with different properties .
Method
The synthesis typically involves the reaction of a triphenylamine-based diamine with a suitable reagent to form the desired polyamide .
Results
The result is the formation of aromatic polyamides with different properties .
properties
IUPAC Name |
3,6-bis(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(8(12,13)14)6(16)5(3)15/h1-2H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMVMJWWGVVLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262127 | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
106877-22-9 | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Bis(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)




![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)




![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)